(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide
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Overview
Description
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chlorophenyl and methyl groups, a cyano group, and a cyclopropyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide typically involves multi-step organic reactionsThe cyano group is then added through a nucleophilic substitution reaction, and the final step involves the formation of the cyclopropylprop-2-enamide moiety under specific reaction conditions, such as the use of strong bases and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole: A heterocyclic compound with a similar aromatic structure.
Benzimidazole: Another heterocyclic compound with potential biological activities.
Quinoline: Known for its use in medicinal chemistry
Uniqueness
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-11-15(8-13(9-21)18(25)22-14-6-7-14)17(20)24(23-11)10-12-4-2-3-5-16(12)19/h2-5,8,14H,6-7,10H2,1H3,(H,22,25)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXABTFWXZSSCDP-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2CC2)Cl)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2CC2)Cl)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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